molecular formula C46H50ClN2NaO6S2 B1672171 New Indocyanine Green CAS No. 172616-80-7

New Indocyanine Green

Cat. No.: B1672171
CAS No.: 172616-80-7
M. Wt: 849.5 g/mol
InChI Key: RANIQVAJHXBIAY-UHFFFAOYSA-M
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Description

New Indocyanine Green is a near-infrared tricarbocyanine dye that has gained significant attention in recent years due to its unique properties and versatile applications. It is primarily used in medical diagnostics and imaging, particularly for its ability to fluoresce in the near-infrared spectrum, making it highly valuable for various clinical and research applications.

Mechanism of Action

Target of Action

Indocyanine Green (ICG) is a near-infrared tricarbocyanine dye that primarily targets tumor cells and pathogenic bacteria . It is also known to target hepatic parenchymal cells . The compound is taken up almost exclusively by these cells and secreted entirely into the bile .

Mode of Action

ICG interacts with its targets by producing reactive oxygen species (ROS) and photothermal heat upon near-infrared (NIR) irradiation . This interaction results in the death of targeted cells, making ICG a potent agent for photothermal (PTT) and photodynamic (PDT) therapy .

Biochemical Pathways

The biochemical pathways affected by ICG primarily involve the generation of ROS and heat. When exposed to NIR light, ICG molecules absorb the light and convert it into heat or ROS . These products then induce cell death, effectively eliminating targeted cells .

Pharmacokinetics

ICG has a unique pharmacokinetic profile. It undergoes no significant extrahepatic or enterohepatic circulation . Simultaneous arterial and venous blood estimations have shown negligible renal, peripheral, lung, or cerebro-spinal uptake of the dye . Icg has some limitations such as easy aggregation, rapid aqueous degradation, and a short half-life . To address these limitations, ICG is further formulated with nanoparticles .

Result of Action

The result of ICG’s action is the effective elimination of targeted cells. By producing ROS and heat, ICG can kill tumor cells and pathogenic bacteria . This makes it a valuable tool in cancer therapeutics and antimicrobial therapy .

Action Environment

The action of ICG can be influenced by various environmental factors. For instance, ICG tends to aggregate at high concentrations, bind to proteins under physiological conditions, and undergo photodegradation, thermal degradation, or photobleaching . These factors can affect the stability and efficacy of ICG. Therefore, composite nanomaterials based on ICG have been designed and widely used to improve its water and optical stability .

Future Directions

The number of new indications for indocyanine green continues to increase, including innovative options for detecting and guiding management of colorectal metastasis to the liver . Its applications in surgery and oncology are growing exponentially, and an updated review of the literature suggests that it has significant potential in the detection and treatment of tumors .

Biochemical Analysis

Biochemical Properties

New Indocyanine Green plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, this compound binds to plasma proteins, primarily albumin, which facilitates its transport within the bloodstream . The dye’s interaction with albumin is crucial for its stability and distribution in the body. Additionally, this compound can produce reactive oxygen species when exposed to near-infrared light, which can be utilized in photodynamic therapy .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can induce apoptosis in cancer cells by generating reactive oxygen species under near-infrared light exposure . This process involves the activation of cell death pathways and the modulation of gene expression related to apoptosis. Furthermore, this compound has been shown to enhance the uptake of nanoparticles in cancer cells, improving the efficacy of targeted therapies .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. The dye binds to specific biomolecules, such as proteins and lipids, through non-covalent interactions . This binding can lead to enzyme inhibition or activation, depending on the context. For instance, this compound can inhibit certain enzymes involved in cellular metabolism, thereby affecting the overall metabolic flux . Additionally, the dye can modulate gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The dye’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable for several hours after administration, allowing for prolonged imaging and therapeutic applications . The dye can degrade over time, leading to a decrease in its fluorescence intensity and efficacy . Long-term studies have also indicated that this compound can have lasting effects on cellular function, particularly in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the dye is generally well-tolerated and does not cause significant adverse effects . At higher doses, this compound can induce toxicity, particularly in the liver and kidneys . Threshold effects have been observed, where the dye’s efficacy in imaging and therapy increases with dosage up to a certain point, beyond which adverse effects become more pronounced . These findings highlight the importance of optimizing the dosage for specific applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. The dye is primarily metabolized in the liver, where it undergoes conjugation with glucuronic acid and is subsequently excreted in the bile . This process involves several enzymes, including UDP-glucuronosyltransferases, which facilitate the conjugation reaction . The metabolic flux of this compound can be influenced by various factors, such as the presence of other drugs or changes in liver function . Additionally, the dye can affect metabolite levels by modulating the activity of key enzymes involved in cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by several mechanisms. The dye is transported across cell membranes through passive diffusion and active transport processes . Once inside the cells, this compound can bind to various intracellular proteins and lipids, influencing its localization and accumulation . The dye’s distribution within tissues is also affected by its interaction with plasma proteins, which facilitate its transport through the bloodstream . These interactions are crucial for the dye’s efficacy in imaging and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The dye is primarily localized in the cytoplasm, where it can interact with various organelles and biomolecules . For instance, this compound can accumulate in mitochondria, where it can induce apoptosis by generating reactive oxygen species under near-infrared light exposure . Additionally, the dye can be targeted to specific cellular compartments through post-translational modifications and targeting signals . These localization patterns are essential for the dye’s effectiveness in imaging and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of New Indocyanine Green involves the condensation of 1,1,2-trimethyl-1H-benz[e]indole with 2,3,3-trimethyl-3H-indole in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an inert atmosphere to prevent oxidation and degradation of the product. The resulting intermediate is then subjected to a quaternization reaction with methyl iodide, followed by a condensation reaction with 1,3,3-trimethyl-2-methyleneindoline to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to remove any impurities and by-products. The final product is then formulated into a stable, water-soluble form suitable for medical and research applications.

Chemical Reactions Analysis

Types of Reactions

New Indocyanine Green undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized by singlet oxygen, leading to the formation of carbonyl-containing fragments.

    Reduction: It can be reduced under specific conditions, although this is less common.

    Substitution: The dye can undergo substitution reactions, particularly at the indole nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Singlet oxygen, generated through photochemical reactions, is a common reagent for oxidation.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Alkyl halides and other electrophiles are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Carbonyl-containing fragments and non-fluorescent dimers.

    Reduction: Reduced forms of the dye with altered spectral properties.

    Substitution: Substituted derivatives with modified chemical and physical properties.

Scientific Research Applications

New Indocyanine Green has a wide range of applications in scientific research, including:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.

    Biology: Employed in cellular imaging and tracking due to its near-infrared fluorescence.

    Medicine: Widely used in diagnostic imaging, including lymphangiography, tumor imaging, and intraoperative visualization of blood flow and tissue perfusion.

    Industry: Utilized in the development of photothermal and photodynamic therapies for cancer treatment, as well as in the design of advanced nanomaterials for targeted drug delivery.

Comparison with Similar Compounds

Similar Compounds

    Indocyanine Green: The parent compound, widely used in medical diagnostics.

    Methylene Blue: Another dye with similar applications but different spectral properties.

    Fluorescein: A dye used for imaging but with fluorescence in the visible spectrum.

Uniqueness

New Indocyanine Green stands out due to its superior photostability, lower cytotoxicity, and enhanced fluorescence properties compared to its parent compound and other similar dyes. Its ability to produce reactive oxygen species upon near-infrared irradiation makes it particularly valuable for therapeutic applications.

Properties

IUPAC Name

sodium;4-[2-[2-[2-chloro-3-[2-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H51ClN2O6S2.Na/c1-45(2)40(48(28-9-11-30-56(50,51)52)38-24-20-32-14-5-7-18-36(32)42(38)45)26-22-34-16-13-17-35(44(34)47)23-27-41-46(3,4)43-37-19-8-6-15-33(37)21-25-39(43)49(41)29-10-12-31-57(53,54)55;/h5-8,14-15,18-27H,9-13,16-17,28-31H2,1-4H3,(H-,50,51,52,53,54,55);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RANIQVAJHXBIAY-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C=CC4=C(C(=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H50ClN2NaO6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172616-80-7
Record name 2-[2-[2-Chloro-3-[[1,3-dihydro-1,1-dimethyl-3-(4-sulfobutyl)-2H-benzo[e]indol-2-ylidene]-ethylidene]-1-cyclohexen-1-yl]-ethenyl]-1,1-dimethyl-3-(4-sulfobutyl)-1H-benzo[e]indolium hydroxide, inner salt, sodium salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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